molecular formula C19H26FNO B13776283 Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro- CAS No. 64-64-2

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro-

Katalognummer: B13776283
CAS-Nummer: 64-64-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: FYSKJBITNYKPBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom at the para position of the phenyl ring. The combination of these structural features imparts distinct physicochemical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the butyrophenone core, followed by the introduction of the azaspirodecane moiety and the fluorine atom. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyrophenone: The parent compound with a simpler structure.

    Fluorobutyrophenone: A similar compound with a fluorine atom but lacking the azaspirodecane moiety.

    Azaspirodecane Derivatives: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

Butyrophenone, 4-(8-azaspiro(45)dec-8-YL)-4’-fluoro- stands out due to its combination of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom

Eigenschaften

CAS-Nummer

64-64-2

Molekularformel

C19H26FNO

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-(8-azaspiro[4.5]decan-8-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C19H26FNO/c20-17-7-5-16(6-8-17)18(22)4-3-13-21-14-11-19(12-15-21)9-1-2-10-19/h5-8H,1-4,9-15H2

InChI-Schlüssel

FYSKJBITNYKPBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.